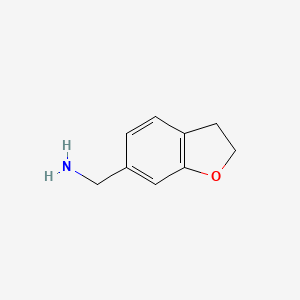

(2,3-Dihydrobenzofuran-6-yl)methanamine

Description

Significance of Dihydrobenzofuran Systems in Organic Synthesis and Heterocyclic Chemistry

The 2,3-dihydrobenzofuran (B1216630) moiety is a privileged heterocyclic system in organic chemistry, serving as a fundamental building block in the synthesis of more complex molecules. nih.govresearchgate.net Its structure, consisting of a benzene (B151609) ring fused to a dihydrofuran ring, is a common feature in a multitude of natural products, including alkaloids, neolignans, and isoflavonoids. researchgate.net The inherent reactivity and structural rigidity of the dihydrobenzofuran core make it an attractive target for synthetic chemists. nih.gov Various synthetic methodologies, often employing transition metal catalysis, have been developed to construct this scaffold, highlighting its importance in the field. nih.govorganic-chemistry.org These methods provide access to a diverse range of substituted dihydrobenzofurans, which are crucial intermediates in the preparation of biologically active compounds. The versatility of the dihydrobenzofuran system allows for its incorporation into a wide range of molecular architectures, leading to the discovery of new chemical entities with unique properties. acs.org

The significance of dihydrobenzofuran systems is underscored by their presence in numerous natural products with demonstrated biological activities.

| Natural Product | Biological Activity Associated with Scaffold |

| (+)-Decursivine | Anti-HIV |

| (+)-Lithospermic acid | Hepatoprotective |

| Pterocarpan | Antifungal |

| (+)-Conocarpan | Anti-inflammatory |

| Morphine | Analgesic |

| Codeine | Analgesic |

The development of novel synthetic routes to access these and other complex natural products often relies on the strategic construction of the dihydrobenzofuran core. nih.govresearchgate.net

Overview of Benzofuran-Derived Amines as Research Targets

Benzofuran-derived amines, a class of compounds that includes (2,3-Dihydrobenzofuran-6-yl)methanamine, are of considerable interest to researchers due to their diverse pharmacological profiles. nih.govnih.gov The introduction of an amine group to the benzofuran (B130515) or dihydrobenzofuran scaffold can significantly influence the molecule's physicochemical properties, such as its basicity and ability to form hydrogen bonds. These properties are critical for molecular recognition and interaction with biological targets like enzymes and receptors.

Research into benzofuran-derived amines has revealed a broad spectrum of biological activities. For instance, various aminobenzofuran derivatives have been investigated for their potential as antifungal agents, P-glycoprotein inhibitors, and anticancer agents. nih.gov The position and nature of the amine substituent on the benzofuran ring system can modulate the biological activity, making the synthesis of diverse amine derivatives a key strategy in drug discovery programs. researchgate.net The development of efficient synthetic methods, such as cycloaddition reactions, to produce 2-aminobenzofurans and related structures continues to be an active area of research. nih.gov

Structural Features and Nomenclature Considerations for the this compound Framework

The chemical structure of this compound is characterized by three key components: a benzene ring, a fused dihydrofuran ring, and a methanamine group.

Structural Breakdown

| Component | Description |

| 2,3-Dihydrobenzofuran | A bicyclic system where a benzene ring is fused to a furan (B31954) ring that has been hydrogenated at the 2 and 3 positions. This results in a saturated five-membered heterocyclic ring attached to the aromatic benzene ring. |

| -6-yl | This locant indicates that the substituent, in this case, the methanamine group, is attached to the 6th position of the benzofuran ring system. |

| Methanamine | A methyl group (-CH2-) attached to an amine group (-NH2). This is also referred to as an aminomethyl group. |

The systematic IUPAC name, this compound, precisely describes this arrangement. The "2,3-dihydro" prefix specifies the saturation of the furan ring. "Benzofuran" identifies the core fused ring system. The "-6-yl" suffix pinpoints the attachment point of the side chain on the benzene portion of the scaffold. Finally, "methanamine" defines the -CH2NH2 substituent.

The specific placement of the methanamine group at the 6-position can influence the molecule's electronic properties and steric profile, which in turn can affect its reactivity and interaction with biological systems. The characterization of such isomers is crucial, and analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are essential to confirm the precise connectivity of the atoms. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1-benzofuran-6-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-2,5H,3-4,6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMRECDFGZLILA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC(=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55746-20-8 | |

| Record name | (2,3-dihydro-1-benzofuran-6-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Studies of 2,3 Dihydrobenzofuran 6 Yl Methanamine

Oxidation Reactions and Derived Functionalization

The oxidation of (2,3-Dihydrobenzofuran-6-yl)methanamine can proceed at several sites, including the aromatic ring, the dihydrofuran ring, and the primary amine. The outcome of the oxidation is highly dependent on the oxidant and reaction conditions.

Biomimetic oxidation studies on benzofuran (B130515) and its derivatives, using systems that mimic cytochrome P450 enzymes, have shown that the furan (B31954) ring is susceptible to epoxidation. For instance, the oxidation of benzofuran with hydrogen peroxide catalyzed by manganese(III) porphyrins leads to the formation of a reactive epoxide intermediate. This epoxide can then undergo further reactions, including ring-opening to yield various products. While direct oxidation studies on this compound are not extensively reported, it is plausible that similar epoxidation of the dihydrofuran ring could occur, leading to the formation of hydroxylated or ring-opened products.

Furthermore, the oxidation of phenolic precursors can lead to the formation of dihydrobenzofuran structures. For example, the oxidation of 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethanes with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) yields 2,3-dihydrobenzofuran (B1216630) derivatives. This suggests that under certain oxidative conditions, the core structure of this compound could be further modified.

The primary amine group is also susceptible to oxidation. However, this often leads to a complex mixture of products, including imines, oximes, and nitro compounds, and is generally less controlled than the derivatization reactions discussed in section 3.4.

Reduction Reactions for Scaffold Modification

Reduction reactions of this compound primarily target the dihydrofuran ring. Catalytic hydrogenation is a common method for the reduction of the furanoid double bond in benzofurans to yield their 2,3-dihydro counterparts. The choice of catalyst is crucial for selectivity. For instance, palladium on carbon (Pd/C) has been shown to selectively reduce the furan ring without affecting the benzene (B151609) ring. In contrast, more active catalysts like rhodium on carbon (Rh/C) can lead to the saturation of both the furan and the benzene rings.

Recent studies have highlighted the use of ruthenium nanoparticles immobilized on a Lewis acid-functionalized supported ionic liquid phase (Ru@SILP-LA) for the selective hydrogenation of benzofuran derivatives to dihydrobenzofurans. This method has shown high activity and selectivity for a variety of substituted benzofurans.

While this compound already possesses a reduced dihydrofuran ring, further reduction of the aromatic ring can be achieved under more forcing conditions, leading to the corresponding hexahydrobenzofuran derivative. This modification of the scaffold can significantly alter the compound's physical and biological properties.

Electrophilic and Nucleophilic Substitution Reactions on the Benzofuran Ring System

The benzene ring of the 2,3-dihydrobenzofuran system is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the fused ether ring and the aminomethyl substituent. The directing effect of these substituents generally favors substitution at the positions ortho and para to the activating group. For this compound, the primary sites for electrophilic attack are expected to be positions 5 and 7.

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The acylation of 2,3-dihydrobenzofuran has been reported to occur, yielding the corresponding acyl-substituted product. For this compound, acylation is anticipated to occur at the 5- or 7-position.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid. The nitration of benzofuran derivatives has been studied, and the position of nitration is influenced by the existing substituents. Given the activating nature of the substituents in this compound, nitration is expected to proceed readily.

Nucleophilic aromatic substitution (NAS) on the benzofuran ring system is generally less facile unless the ring is substituted with strong electron-withdrawing groups. Therefore, such reactions are not commonly observed for this compound under standard conditions.

Reactivity of the Primary Amine Functional Group and its Derivatization

The primary amine group of this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

N-Acylation and Amide Synthesis: The primary amine readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form stable amide derivatives. This reaction is often carried out in the presence of a base to neutralize the acidic byproduct. Amide synthesis can also be achieved by coupling the amine with a carboxylic acid using a coupling reagent.

N-Alkylation and Reductive Amination: The primary amine can be alkylated using alkyl halides, although this can sometimes lead to over-alkylation. A more controlled method for introducing alkyl groups is reductive amination. This involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).

| Reaction Type | Reagents | Product | Reference |

| N-Acetylation | Acetic anhydride, base | N-acetyl derivative | |

| Amide Synthesis | Carboxylic acid, coupling agent | Amide derivative | |

| Reductive Amination | Aldehyde/Ketone, NaBH₃CN or NaBH(OAc)₃ | Secondary/Tertiary amine |

Transformations Involving the Dihydrofuran Ring

The dihydrofuran ring of this compound can undergo ring-opening reactions under various conditions, providing a route to functionalized phenolic derivatives.

Acid-Catalyzed Ring Opening: In the presence of strong acids, the ether linkage of the dihydrofuran ring can be cleaved. This can lead to the formation of a carbocation intermediate, which can then be trapped by a nucleophile or undergo rearrangement. Studies on the hydrodeoxygenation of 2,3-dihydrobenzofuran have shown that C-O bond cleavage can occur, leading to the formation of 2-ethylphenol.

Ring Opening with Organometallic Reagents: Organometallic reagents, such as Grignard reagents and organolithium compounds, can also induce the ring-opening of the dihydrofuran ring. These nucleophilic reagents attack one of the carbon atoms adjacent to the oxygen, leading to the cleavage of the C-O bond and the formation of a new carbon-carbon bond.

| Reaction Condition | Reagents | Typical Product | Reference |

| Acidic Conditions | Strong acid (e.g., H₂SO₄) | Phenolic derivative | |

| Organometallic Reagents | Grignard reagent (e.g., RMgBr) | Functionalized phenol |

Structure Property Relationship Studies of 2,3 Dihydrobenzofuran Containing Amines

Effects of Substituent Introduction on Molecular Properties

For instance, studies on analogues have shown that the addition of a halogen atom, such as bromine, can dramatically enhance binding affinity for specific biological targets. In a study of 2,3-dihydrobenzofuran (B1216630) analogues of phenethylamines designed to interact with 5-HT2 receptors, the introduction of a bromine atom contributed significantly to the binding energy. nih.gov The free energy of binding was enhanced by 2.4-3.2 kcal/mol upon the addition of bromine, a value two to three times higher than what would be expected from simple hydrophobic interactions alone. nih.gov This suggests that the substituent is involved in more complex and specific interactions with the receptor, potentially altering the conformation of other functional groups or engaging in direct, favorable contacts. nih.gov

Similarly, in a different series of 2,3-dihydrobenzofuran-2-ones, substitutions at various positions were found to be critical for anti-inflammatory potency. Research showed that compounds with an alkyl or aryl group at the 6-position, combined with a chlorine atom at the 5-position, were potent anti-inflammatory agents and inhibitors of prostaglandin (B15479496) synthesis. nih.gov The most active compound from this series, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one, was found to be more potent than the reference drug diclofenac in all tested models. nih.gov

These findings highlight the profound impact of substituents on the molecular properties of 2,3-dihydrobenzofuran-containing compounds. The data illustrates a clear structure-activity relationship where specific substitution patterns lead to enhanced biological effects.

Table 1: Effect of Bromine Substitution on Binding Energy

| Compound Series | Unsubstituted Analog | Brominated Analog | Contribution of Bromine to Binding Energy (kcal/mol) |

|---|---|---|---|

| Phenethylamine Analogs | 1-(2,5-dimethoxyphenyl)-2-aminopropane | 4-bromo-1-(2,5-dimethoxyphenyl)-2-aminopropane (DOB) | 2.4 - 3.2 nih.gov |

Conformational Restriction as a Design Principle in Analogues

Conformational restriction, or rigidification, is a widely used strategy in medicinal chemistry to enhance the potency and selectivity of biologically active molecules. researchgate.net By locking a flexible molecule into a more rigid structure, the entropic penalty of binding to a receptor is reduced, which can lead to a more favorable binding affinity. researchgate.netunina.it The 2,3-dihydrobenzofuran scaffold is an excellent example of this principle, as it can be viewed as a conformationally restricted analogue of more flexible phenethylamine derivatives. nih.gov

The fusion of the ether linkage back to the phenyl ring creates the dihydrofuran ring, which limits the rotational freedom of the side chain relative to the aromatic ring. This pre-organizes the molecule into a conformation that may be more amenable for binding to its target. Studies have shown that dihydrobenzofuran analogues can effectively mimic the active conformation of their more flexible counterparts. nih.gov For example, 1-(5-methoxy-2,3-dihydrobenzofuran-4-yl)-2-aminopropane and its 7-bromo derivative were found to have activity comparable to their conformationally flexible phenethylamine counterparts, suggesting the dihydrofuran ring system successfully models the preferred binding conformation. nih.gov

This design principle has been successfully applied in the development of potent and selective inhibitors for various targets. In the context of Bromo and Extra Terminal domain (BET) inhibitors, constraining a phenyl group via the formation of a 2,3-dihydrobenzofuran (DBF) ring led to a significant improvement in both potency and selectivity for the second bromodomain (BD2). strath.ac.uk This conformational restriction was credited with providing an entropically more favorable interaction with the target protein. strath.ac.uk The resulting compound, GSK973, exhibited over 1000-fold selectivity for BD2 over the first bromodomain (BD1). strath.ac.uk This demonstrates that incorporating the dihydrobenzofuran motif is a powerful tactic for optimizing molecular interactions by reducing conformational flexibility.

Table 2: Impact of Conformational Restriction on Bromodomain Inhibitor Selectivity

| Compound Series | Key Structural Feature | Target Potency | Selectivity (BD2 vs BD1) |

|---|---|---|---|

| Pyridone Series | Flexible Phenyl Group | Potent | Moderate |

Isosteric and Bioisosteric Modifications for Chemical Property Modulation

Isosteric and bioisosteric replacements are fundamental strategies in drug design used to modify a molecule's properties while retaining its desired biological activity. cambridgemedchemconsulting.com A bioisostere is a functional group or molecule that has similar chemical or physical properties to another, and its substitution can lead to improved pharmacokinetics, attenuated toxicity, or modulated activity. cambridgemedchemconsulting.comdrughunter.com The 2,3-dihydrobenzofuran ring itself can be considered a bioisostere of other chemical scaffolds, or it can be modified with bioisosteric replacements to fine-tune its properties.

The concept of bioisosterism is broad and involves the exchange of atoms or groups to create new molecules with similar biological profiles. cambridgemedchemconsulting.com For example, heterocyclic rings are often introduced to replace amide bonds to enhance metabolic stability. drughunter.com Similarly, saturated bicyclic molecules, such as bicyclo[2.1.1]hexanes, have been proposed as bioisosteric replacements for ortho-disubstituted phenyl rings to improve properties like water solubility and lipophilicity. chem-space.comenamine.net

Influence of Stereochemistry on Molecular Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor governing molecular interactions, particularly in a biological context where receptors and enzymes are chiral. For analogues of (2,3-Dihydrobenzofuran-6-yl)methanamine, the presence of chiral centers or geometric isomers (E/Z isomers) can lead to significant differences in binding affinity, potency, and selectivity.

The synthesis of chiral 2,3-dihydrobenzofurans is an area of active research, underscoring the importance of accessing stereochemically pure compounds. organic-chemistry.org The specific orientation of substituents on the chiral carbon atoms of the dihydrofuran ring dictates how the molecule presents its functional groups to a binding site. A change in stereochemistry can alter the distance between key interacting groups or introduce steric clashes, thereby weakening or preventing effective binding.

A clear example of stereochemistry's influence can be seen in a study of 7,9-Dibromo-dihydrodibenzofuran derivatives designed as Casein Kinase 2 (CK2) inhibitors. acs.org Researchers were able to model both E- and Z-isomers of an inhibitor within the ATP binding site of the enzyme. acs.org The structural analysis revealed distinct interactions for each isomer. For example, the study noted different lengths for a crucial π-halogen bond between a bromo substituent and a phenylalanine residue (Phe113) of the enzyme, varying between 3.3 and 3.6 Å depending on the isomer. acs.org Similarly, the distance of another halogen bond to an aspartate residue (Asp175) varied from 3.5 to 4.2 Å. acs.org These subtle but significant differences in bond lengths and geometries between the E- and Z-isomers directly impact the stability of the ligand-protein complex, demonstrating that stereochemical configuration is a key determinant of molecular interaction and, consequently, biological activity.

Table 3: Stereoisomer-Specific Interactions with CK2α

| Interaction Type | Residue | E-Isomer Interaction Detail | Z-Isomer Interaction Detail |

|---|---|---|---|

| π-Halogen Bond | Phe113 | Bond length of 3.3 - 3.6 Å acs.org | Bond length of 3.3 - 3.6 Å acs.org |

| Halogen Bond | Asp175 | Bond distance of 3.5 - 4.2 Å acs.org | Bond distance of 3.5 - 4.2 Å acs.org |

Computational and Theoretical Investigations of 2,3 Dihydrobenzofuran 6 Yl Methanamine and Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity of molecular systems.

The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity.

In a computational study on a benzofuran (B130515) derivative, 7-methoxy-benzofuran-2-carboxylic acid (7MBC), DFT calculations at the B3LYP/6311+(d,p) level were used to determine its FMO energies. researchgate.net The HOMO was found to be localized over the entire molecule, while the LUMO was concentrated on the benzofuran ring system. The calculated HOMO-LUMO energy gap for this analogue was 4.189 eV, suggesting significant charge transfer interactions can occur within the molecule, indicating it is relatively reactive. researchgate.netresearchgate.net

According to Frontier Molecular Orbital Theory, the interactions between the HOMO of one molecule and the LUMO of another govern the course of many chemical reactions. wikipedia.org For (2,3-Dihydrobenzofuran-6-yl)methanamine, the amine group is expected to significantly influence the HOMO, increasing its energy and making the molecule a better electron donor. The benzofuran ring system will likely dominate the LUMO's character.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.102 | Highest Occupied Molecular Orbital Energy |

| ELUMO | -1.913 | Lowest Unoccupied Molecular Orbital Energy |

| Energy Gap (ΔE) | 4.189 | LUMO - HOMO Energy Difference |

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govyoutube.com The MEP map displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For benzofuran analogues, MEP maps reveal distinct electrostatic features. In a study of 7-methoxy-benzofuran-2-carboxylic acid, the most negative potential was located around the oxygen atoms of the carboxylic and methoxy (B1213986) groups, identifying them as sites for electrophilic interaction. researchgate.net The hydrogen atoms of the carboxylic acid and the aromatic ring showed positive potential, indicating them as sites for nucleophilic interaction. researchgate.net

In this compound, the MEP map is expected to show a region of high negative potential around the nitrogen atom of the methanamine group due to the lone pair of electrons, making it a primary site for hydrogen bonding and interaction with electrophiles. The oxygen atom of the dihydrobenzofuran ring will also exhibit negative potential. Regions of positive potential are anticipated around the amine and aromatic hydrogens. researchgate.netresearchgate.net This electrostatic landscape is crucial for understanding how the molecule docks into receptor binding sites. chemrxiv.org

The stability of a molecule can be assessed through computational methods that calculate its total energy and vibrational frequencies. arxiv.org A lower total energy corresponds to a more stable structure. The HOMO-LUMO energy gap, as discussed previously, is also a good indicator of kinetic stability. researchgate.net

Theoretical calculations for benzofuran derivatives often involve geometry optimization to find the lowest energy conformation. epstem.net For instance, in the computational analysis of 7-methoxy-benzofuran-2-carboxylic acid, the optimized structure represents a minimum on the potential energy surface. researchgate.net The stability of different conformers, such as those arising from the rotation of the methanamine side chain in this compound, can be compared by calculating their relative energies.

Vibrational frequency analysis not only confirms that the optimized geometry is a true minimum (no imaginary frequencies) but can also be used to calculate thermodynamic properties like enthalpy and Gibbs free energy, providing a more complete picture of the molecule's stability under different conditions. arxiv.org

| Property | Value | Unit |

|---|---|---|

| Total Energy (DFT/B3LYP) | -688.34 | Hartree |

| HOMO-LUMO Gap | 4.189 | eV |

| Dipole Moment | 3.58 | Debye |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with their environment over time.

This compound possesses conformational flexibility, primarily due to the rotatable bond between the dihydrobenzofuran ring and the aminomethyl group. Molecular dynamics (MD) simulations can provide insights into the accessible conformations and the dynamic behavior of the molecule in different environments (e.g., in a solvent or a protein binding site). youtube.com

MD simulations on benzofuran-tetrazole hybrids have been used to study their stability and interactions within a biological target. nih.gov These simulations track the positions and velocities of atoms over time, revealing how the molecule flexes and moves. For the title compound, MD simulations could elucidate the preferred orientation of the methanamine side chain relative to the bicyclic ring system. Potential Energy Surface (PES) scans are another computational tool used to explore conformational space by systematically rotating specific dihedral angles and calculating the corresponding energy, which helps identify the most stable conformers. researchgate.net

The results from these simulations are vital for understanding how the molecule might adapt its shape to fit into a specific receptor, a key aspect of its biological function. nih.gov

Understanding the non-covalent interactions between a molecule and its biological target is fundamental to drug design. Molecular docking is a computational technique widely used to predict the binding mode and affinity of a small molecule to a macromolecular target. nih.gov

For this compound, the primary amine group is a key feature for forming strong hydrogen bonds with acceptor groups (e.g., carboxylate or carbonyl oxygens) in a receptor. The oxygen atom in the dihydrofuran ring can also act as a hydrogen bond acceptor. Furthermore, the aromatic benzene (B151609) ring component can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov

Studies on related benzofuran derivatives have highlighted the importance of such interactions. For example, docking studies of benzofuran-tetrazole derivatives with acetylcholinesterase revealed key hydrogen bonding and hydrophobic interactions that are crucial for their inhibitory activity. nih.gov Similarly, molecular docking was used to identify 2,3-dihydrobenzofuran (B1216630) derivatives as potential inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1, with the dihydrobenzofuran scaffold serving as a platform for these interactions. nih.gov These findings suggest that the specific substitution pattern on the this compound scaffold would dictate its precise intermolecular interactions and biological target profile.

Hydration Site Analysis and Solvent Effects

The interaction of a solute with its solvent environment can significantly influence its conformation, reactivity, and properties. For this compound, the primary amine group and the ether oxygen of the dihydrobenzofuran ring are expected to be the principal sites for hydration. Computational studies on analogous molecules, such as N-hydroxyurea, reveal that specific functional groups can act as strong hydrogen bond donors and acceptors, thereby structuring the local solvent shell. mdpi.com

In the case of this compound, the nitrogen atom of the methanamine group, with its lone pair of electrons, and the hydrogen atoms of the amine can participate in hydrogen bonding with water molecules. Similarly, the oxygen atom in the dihydrofuran ring can act as a hydrogen bond acceptor. Molecular dynamics simulations on related systems have shown that such interactions restrict the translational and rotational mobility of proximal water molecules. nih.gov

The solvent can also play a crucial role in the thermodynamics and kinetics of reactions involving dihydrobenzofuran derivatives. The choice of solvent can alter reaction selectivity, particularly when competing reaction pathways exist. For instance, in reactions involving polar transition states, the polarity of the solvent can have a pronounced effect. In some 1,3-dipolar cycloaddition reactions of furan (B31954) derivatives, it has been observed that more polar solvents can destabilize a more polar transition state, thereby altering the product ratios. sciepub.com This suggests that for reactions involving this compound or its analogues, the solvent must be carefully chosen to achieve the desired outcome.

Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate solvent effects. These models can provide insights into how the solvent environment influences the stability of reactants, transition states, and products. For example, theoretical studies on other heterocyclic systems have used Density Functional Theory (DFT) calculations in conjunction with PCM to evaluate parameters like formation energy and solvation energy in different solvents. rsc.org

Table 1: Illustrative Solvent Effects on the Regioselectivity of a 1,3-Dipolar Cycloaddition of a Furan Derivative

| Solvent | Dielectric Constant (ε) | Relative Product Ratio (Major:Minor) |

| Toluene | 2.38 | 2.0 : 1 |

| Dichloromethane | 8.93 | 3.4 : 1 |

| Ethanol | 24.55 | 1.9 : 1 |

| Dimethyl Sulfoxide (DMSO) | 46.68 | 1.5 : 1 |

| Note: This data is for a 1,3-dipolar cycloaddition of 2-furfural oxime and ethyl propiolate and is intended to be illustrative of solvent effects on related heterocyclic systems. sciepub.com |

Reaction Mechanism Elucidation through Computational Simulations

Computational chemistry serves as a powerful tool to investigate the intricate details of reaction mechanisms, providing a molecular-level understanding that is often challenging to obtain through experimental means alone. For this compound and its analogues, computational simulations can map out potential reaction pathways, characterize transition states, and explain observed stereochemical outcomes.

A critical aspect of understanding a reaction mechanism is the identification and characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. DFT calculations are a common method to locate transition states and calculate their geometries and energies. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate.

For reactions involving the synthesis of dihydrobenzofuran rings, such as the palladium-catalyzed intramolecular cyclization of o-alkynylphenols, computational studies can elucidate the structure of the transition state and the associated energy barrier. numberanalytics.com In a DFT study of the formation of N-(carbomylcarbamothioyl)benzamide, the reaction was found to proceed through two transition states, with the first being the rate-determining step. researchgate.netnih.gov Such analyses provide a quantitative measure of the feasibility of a proposed reaction step.

Table 2: Hypothetical Calculated Energies for a Reaction Step Involving a Dihydrobenzofuran Analogue

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 (TS1) | +25.3 |

| Intermediate | +5.7 |

| Transition State 2 (TS2) | +15.1 |

| Product | -10.2 |

| Note: This table presents hypothetical data to illustrate the energetic profile of a multi-step reaction, as would be determined by computational methods like DFT. |

Beyond identifying individual transition states, computational simulations can map the entire potential energy surface of a reaction, connecting reactants, intermediates, transition states, and products. This detailed reaction pathway mapping provides a comprehensive picture of the reaction mechanism. For instance, in the synthesis of complex benzofuran derivatives, multi-component reactions can be computationally modeled to understand the sequence of bond-forming and bond-breaking events. numberanalytics.com

The rhodium-catalyzed C-H functionalization/oxa-Michael addition cascade for the synthesis of 2,3-disubstituted dihydrobenzofurans is an example of a reaction where computational mapping could reveal the intricate details of the catalytic cycle and the factors governing the observed selectivity. researchgate.net By tracing the reaction coordinate, researchers can visualize the geometric changes that occur as the reaction progresses.

Many reactions leading to the formation of dihydrobenzofuran derivatives can generate chiral centers. Computational studies are instrumental in understanding and predicting the stereochemical outcome of such reactions. By calculating the energies of diastereomeric transition states, it is possible to predict which stereoisomer will be formed preferentially.

For example, in the stereodivergent synthesis of 2,3-disubstituted dihydrobenzofurans, two different chiral catalysts can independently control the formation of two new stereogenic centers. researchgate.net Computational modeling of the transition states involving each catalyst could explain the observed stereoselectivity. The energy difference between the transition states leading to the different stereoisomers can be correlated with the experimentally observed enantiomeric or diastereomeric excess. Such computational insights are crucial for the rational design of stereoselective syntheses.

Synthetic Utility of 2,3 Dihydrobenzofuran 6 Yl Methanamine As a Chemical Building Block

Role as an Intermediate in Multi-Step Organic Synthesis

The 2,3-dihydrobenzofuran (B1216630) nucleus is a cornerstone in the synthesis of complex organic molecules, and by extension, (2,3-Dihydrobenzofuran-6-yl)methanamine offers a strategic entry point for further chemical elaboration. The primary amine functionality of this compound is a key reactive handle, allowing for a diverse range of chemical transformations. It can readily participate in reactions such as N-acylation, N-alkylation, reductive amination, and arylation to introduce a variety of substituents and build molecular complexity.

The general synthetic importance of the 2,3-dihydrobenzofuran scaffold is well-established, with numerous methods developed for its construction and modification. These methods often involve transition metal-catalyzed reactions to form the core heterocyclic system, which can then be functionalized. The presence of the methanamine group at the 6-position of the dihydrobenzofuran ring provides a specific site for modification, enabling its incorporation into larger, more complex molecular architectures. This makes it a valuable intermediate for synthetic chemists aiming to construct molecules with specific three-dimensional shapes and functionalities.

Building Block for Complex Molecules of Interest

The utility of this compound as a building block is most evident in its potential for constructing molecules of significant interest in the pharmaceutical and agrochemical industries. The 2,3-dihydrobenzofuran scaffold is a recurring motif in compounds designed to interact with biological systems.

Applications in Pharmaceutical Intermediate Synthesis

The 2,3-dihydrobenzofuran core is a key component in a multitude of pharmaceutically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional scaffold that can be decorated with various functional groups to optimize binding to biological targets. The aminomethyl group of this compound can serve as a crucial linker or pharmacophoric element in the design of new therapeutic agents.

While direct synthesis of a marketed drug from this specific starting material is not prominently documented, the importance of the scaffold is undeniable. For instance, related benzofuran (B130515) structures are central to a variety of drugs. The functional group tolerance and the ability to undergo a range of chemical transformations make aminomethyl-substituted dihydrobenzofurans attractive starting points for the synthesis of novel drug candidates.

Table 1: Examples of Synthetic Methodologies for 2,3-Dihydrobenzofuran Derivatives

| Reaction Type | Catalyst/Reagents | Description |

| Intramolecular Cyclization | Transition Metals (e.g., Pd, Rh, Cu) | Catalyzes the formation of the dihydrobenzofuran ring from appropriately substituted precursors. Current time information in St Louis, MO, US. |

| [4+1] Annulation | Ylides and o-Quinone Methides | A method for the asymmetric synthesis of chiral 2,3-dihydrobenzofuran derivatives. |

| Rearrangement Reactions | Lewis Acids (e.g., ZnBr2) | Can be used to synthesize substituted 2,3-dihydrobenzofuran-2-ones from hydroxy analogs. americanelements.com |

Applications in Agrochemical Intermediate Synthesis

Similar to the pharmaceutical industry, the agrochemical sector leverages the structural features of heterocyclic compounds to develop new pesticides and herbicides. The biological activity of many agrochemicals is intrinsically linked to their molecular shape and the presence of specific functional groups. Phenolic compounds and their derivatives are important intermediates in the production of commercial agrochemicals. semanticscholar.org The 2,3-dihydrobenzofuran scaffold, being a cyclic ether with an aromatic component, can be found in molecules with insecticidal, fungicidal, and herbicidal properties.

The aminomethyl group of this compound can be used to connect the dihydrobenzofuran core to other toxophoric or carrier moieties, potentially leading to the discovery of new active ingredients for crop protection. The development of novel agrochemicals often involves the synthesis and screening of libraries of compounds based on promising scaffolds like 2,3-dihydrobenzofuran.

Scaffold for Combinatorial Library Generation in Chemical Research

In modern drug discovery and materials science, the generation of combinatorial libraries of small molecules is a key strategy for identifying compounds with desired properties. This compound is an ideal scaffold for such libraries. The term "privileged structure" is used to describe molecular frameworks that are capable of binding to multiple biological targets, and the 2,3-dihydrobenzofuran skeleton falls into this category. nih.gov

By utilizing the reactive amine handle, a diverse array of substituents can be appended to the 2,3-dihydrobenzofuran core. This allows for the rapid generation of a large number of structurally related compounds. These libraries can then be screened for biological activity or specific material properties. The modular nature of this approach, where a constant core (the dihydrobenzofuran) is combined with a variable component (appended via the amine), is a powerful tool in chemical research.

Precursor for Advanced Chemical Material Synthesis

The application of 2,3-dihydrobenzofuran derivatives in the synthesis of advanced materials is a less explored but promising area. The rigid structure and potential for functionalization make these compounds interesting candidates for incorporation into polymers or functional materials. The primary amine of this compound could be used to introduce the dihydrobenzofuran unit into a polymer backbone, for example, through the formation of polyamides or polyimides.

The properties of such polymers would be influenced by the rigid and polar nature of the dihydrobenzofuran moiety. Potential applications could include high-performance polymers, organic light-emitting diodes (OLEDs), or other functional materials where specific photophysical or electronic properties are desired. However, it is important to note that this remains a largely prospective application, with limited examples in the current scientific literature.

Future Research Directions and Emerging Trends in this compound Research

The this compound scaffold is a significant structural motif in medicinal chemistry and organic synthesis. As research progresses, the focus is shifting towards more efficient, sustainable, and technologically advanced methods for its synthesis and modification. This article explores the future research directions and emerging trends poised to shape the landscape of this compound research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2,3-Dihydrobenzofuran-6-yl)methanamine, and what reagents are critical for optimizing yield?

- Methodological Answer :

- Route 1 : Start with 2,3-dihydrobenzofuran-6-carbaldehyde. Perform reductive amination using sodium cyanoborohydride (NaBH3CN) and ammonium acetate in methanol under reflux (60°C, 12–24 hrs). Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:3) .

- Route 2 : Catalytic hydrogenation of 6-cyano-2,3-dihydrobenzofuran using Raney nickel in ethanol under H2 pressure (3 atm, 50°C, 6 hrs). Purify via column chromatography (SiO2, dichloromethane/methanol 95:5) .

- Key Reagents : NaBH3CN (reductive stability), Raney nickel (selective hydrogenation), and methanol/ethanol (solvent polarity effects on reaction kinetics).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm amine proton resonance at δ 1.5–2.5 ppm (broad singlet) and dihydrobenzofuran ring protons (δ 6.5–7.2 ppm for aromatic H; δ 3.0–4.5 ppm for methylene groups) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to detect [M+H]+ peak at m/z 150.17 (matches molecular formula C9H11NO) .

- FT-IR : Identify N–H stretching (3300–3500 cm⁻¹) and C–N bending (1250–1350 cm⁻¹) to distinguish primary amine groups .

Advanced Research Questions

Q. How can researchers address contradictions in reported reactivity of the amine group under oxidative conditions?

- Methodological Answer :

- Hypothesis Testing : Compare oxidation with H2O2 (30% in acetic acid, 0°C) vs. meta-chloroperbenzoic acid (mCPBA) in dichloromethane (room temp, 4 hrs). Monitor via LC-MS for imine or nitroso byproducts .

- Data Reconciliation : If conflicting results arise (e.g., unexpected stability in H2O2), conduct DFT calculations to evaluate electron density at the amine nitrogen. Cross-validate with X-ray crystallography of intermediates .

Q. What strategies are effective for synthesizing and isolating enantiomerically pure this compound?

- Methodological Answer :

- Chiral Resolution : Use (+)- or (-)-di-p-toluoyl-d-tartaric acid as resolving agents in ethanol. Recrystallize diastereomeric salts 3× to achieve >99% enantiomeric excess (ee) .

- Asymmetric Synthesis : Employ a chiral auxiliary (e.g., Evans oxazolidinone) during reductive amination. Monitor ee via chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding affinity of derivatives (e.g., N-methyl or N-acetyl analogs) to serotonin receptors (5-HT2A/2C). Prioritize candidates with ΔG < -8 kcal/mol .

- ADMET Prediction : Apply QikProp to assess pharmacokinetic properties (e.g., logP < 3, CNS permeability > -2). Synthesize top candidates and validate in vitro .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported solubility data for this compound?

- Methodological Answer :

- Controlled Experiment : Measure solubility in 5 solvents (water, ethanol, DCM, DMSO, hexane) at 25°C using UV-Vis spectroscopy (λ = 270 nm). Compare with literature values and adjust for impurities via GC-MS purity checks (>98%) .

- Statistical Analysis : Apply ANOVA to determine if variations are significant (p < 0.05). If inconsistencies persist, propose solvent polymorphism or hydrate formation as factors .

Reaction Optimization

Q. What reaction conditions maximize yield in N-functionalization (e.g., acylation) of this compound?

- Methodological Answer :

- Acylation Protocol : React with acetyl chloride (1.2 eq) in dry THF under N2, using triethylamine (2 eq) as base. Stir at 0°C → RT for 6 hrs. Quench with NaHCO3, extract with EtOAc, and purify via flash chromatography (yield >85%) .

- Troubleshooting : If <70% yield, replace acetyl chloride with acetic anhydride (2 eq) and DMAP catalyst (0.1 eq) to suppress side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.